(S)-(-)-Carbidopa-d3 is a deuterated form of carbidopa, a medication primarily used in the treatment of Parkinson's disease. It is recognized for its role as a peripheral inhibitor of the enzyme dopamine decarboxylase, which converts L-DOPA into dopamine. The chemical structure of (S)-(-)-Carbidopa-d3 is represented by the formula CHDNO·HO, with a molecular weight of 247.3 g/mol. This compound is particularly valuable as an internal standard in mass spectrometry for quantifying carbidopa levels in biological samples .
The mechanism of action of (S)-(-)-Carbidopa-d3 is identical to that of (S)-(-)-Carbidopa. It acts as a competitive inhibitor of the enzyme dopa decarboxylase. Carbidopa binds to the active site of the enzyme, preventing Levodopa from binding and subsequent conversion to dopamine. This allows more Levodopa to reach the brain and alleviate the symptoms of Parkinson's disease [].
(S)-(-)-Carbidopa-d3 is a deuterium-labeled form of the drug carbidopa. Carbidopa itself is a medication used in combination with levodopa for the treatment of Parkinson's disease []. Parkinson's disease is a neurodegenerative disorder characterized by tremors, rigidity, and difficulty with movement. Levodopa is a precursor to dopamine, a neurotransmitter that plays a critical role in movement control. However, levodopa is broken down by the body before it can reach the brain. Carbidopa inhibits this breakdown, allowing more levodopa to reach the brain and exert its beneficial effects [].
The key application of (S)-(-)-Carbidopa-d3 lies in its use as a tracer in metabolic studies related to Parkinson's disease. Due to the presence of deuterium atoms (isotopes of hydrogen with a neutron), (S)-(-)-Carbidopa-d3 can be distinguished from the non-labeled carbidopa using mass spectrometry techniques []. This allows researchers to track the fate of carbidopa in the body and measure its absorption, distribution, metabolism, and excretion (ADME) [].
By comparing the levels of labeled and non-labeled carbidopa, scientists can gain valuable insights into the effectiveness of carbidopa treatment in different patient populations or under various conditions. This information can be crucial for developing new and improved treatment strategies for Parkinson's disease.
There are several advantages to using (S)-(-)-Carbidopa-d3 as a tracer compared to non-labeled carbidopa:
These methods ensure that the resulting compound retains its structural integrity while providing a unique isotopic signature useful for analytical purposes .
The biological activity of (S)-(-)-Carbidopa-d3 is closely related to its pharmacological properties. It effectively increases the plasma concentration and half-life of L-DOPA when administered prior to it, enhancing its therapeutic effects. Studies indicate that administration of carbidopa (100 mg/kg) significantly boosts L-DOPA plasma levels by 186% and prolongs its half-life by 48% in plasma and 66% in skeletal muscle extracellular fluid . Additionally, (S)-(-)-Carbidopa-d3 has been shown to inhibit pancreatic cancer cell proliferation in vitro and tumor growth in vivo, indicating potential applications beyond neurodegenerative disorders .
(S)-(-)-Carbidopa-d3 is primarily used as an internal standard in analytical chemistry, particularly for quantifying carbidopa levels via gas chromatography or liquid chromatography coupled with mass spectrometry. Its role in enhancing L-DOPA therapy makes it crucial for managing Parkinson's disease symptoms effectively. Furthermore, due to its inhibitory effects on cancer cell proliferation, there is growing interest in exploring its potential applications in oncology .
Interaction studies involving (S)-(-)-Carbidopa-d3 have revealed minimal interactions with other compounds such as vitamin D3. While no significant interactions were documented between carbidopa/levodopa and vitamin D3, caution is advised as this does not entirely rule out potential interactions with other medications or supplements . Ongoing research continues to evaluate the broader interaction profile of this compound with various drugs.
Several compounds share structural similarities or pharmacological functions with (S)-(-)-Carbidopa-d3:
| Compound | Function | Unique Features |
|---|---|---|
| (S)-(-)-Carbidopa-d3 | Inhibitor of dopamine decarboxylase | Deuterated form for analytical use |
| Carbidopa | Inhibitor of dopamine decarboxylase | Standard treatment for Parkinson's disease |
| L-DOPA | Dopamine precursor | Directly increases dopamine levels |
| Benserazide | Inhibitor of dopamine decarboxylase | Different pharmacokinetics; used in combination therapy |
(S)-(-)-Carbidopa-d3 stands out due to its isotopic labeling, which allows for precise quantification in research settings while retaining similar pharmacological properties as its non-deuterated counterparts .
(s)-(-)-Carbidopa-d3 is a deuterated variant of carbidopa, featuring three deuterium atoms strategically incorporated into the aromatic ring structure [1]. This compound maintains the same chemical properties as standard carbidopa but exhibits altered metabolic characteristics due to the presence of deuterium atoms [2]. The molecular formula of (s)-(-)-Carbidopa-d3 is C10H11D3N2O4, with a molecular weight of 229.25 g/mol, and it typically appears as a white solid with high purity specifications (>98% atom deuterium) [1] [3].
Several strategic approaches exist for incorporating deuterium atoms into the aromatic ring of carbidopa to produce (s)-(-)-Carbidopa-d3. These strategies can be broadly categorized into direct hydrogen-deuterium exchange methods and synthetic pathway modifications [4].
The direct hydrogen-deuterium exchange approach involves replacing specific hydrogen atoms in the aromatic ring with deuterium atoms through catalytic exchange reactions [5]. This method typically employs heavy water (D2O) as the deuterium source, which is relatively inexpensive and readily available compared to other deuterium sources [6]. The exchange process is facilitated by metal catalysts that promote the selective replacement of hydrogen with deuterium at specific positions [7].
One effective approach involves the use of copper catalysts in combination with tertiary amine additives [8]. The reaction typically proceeds as follows:
Recent advancements have led to the development of tandem hydrogen-deuterium exchange methods that can achieve higher deuterium incorporation rates [13]. One notable approach is the tandem hydrogen-deuterium exchange-SET (Single Electron Transfer) reductive deuteration strategy [4]. This method involves:
The table below summarizes key reaction parameters for optimizing deuterium incorporation in aromatic compounds:
| Parameter | Optimal Condition | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|---|
| Base catalyst | Triethylamine (Et3N) | >98 | 97 |
| D2O equivalents | 120 equiv. | 98 | - |
| Concentration | 1.00 M | 98 | - |
| Reaction time | 6 hours | 98 | - |
| Temperature | 40-60°C | >98 | >90 |
Table 1: Optimization parameters for hydrogen-deuterium exchange reactions in aromatic compounds [4] [14]
An alternative approach involves modifying the synthetic pathway of carbidopa to incorporate deuterium atoms at specific positions during the synthesis process [15]. This strategy often begins with deuterated precursors or involves introducing deuterium at strategic steps in the synthesis [16].
For (s)-(-)-Carbidopa-d3, the synthesis can be adapted from established carbidopa synthesis routes by incorporating deuterated reagents or intermediates [17]. One potential pathway involves:
This approach allows for precise control over the position of deuterium atoms in the final molecule, which is crucial for maintaining the desired pharmacological properties [20].
Achieving high isotopic purity is a critical consideration in the production of (s)-(-)-Carbidopa-d3, as the presence of non-deuterated or partially deuterated impurities can affect the compound's performance and analytical applications [21]. Process optimization strategies focus on maximizing deuterium incorporation while minimizing isotopic impurities [22].
Accurate assessment of isotopic purity is essential for process optimization [23]. Several analytical techniques are employed to determine the deuterium content and distribution in (s)-(-)-Carbidopa-d3:
Recent developments have led to robust LC-MS methods specifically designed for determining isotopologue impurities in deuterated pharmaceutical compounds [22]. These methods are particularly valuable for quality control applications and can be implemented using nominal mass LC-MS instruments commonly available in quality control laboratories [22].
Several strategies have been developed to optimize the isotopic purity of deuterated compounds like (s)-(-)-Carbidopa-d3:
The optimization of the ratio between spike (deuterium source) and sample is particularly important for achieving high isotopic purity [13]. Mathematical modeling approaches, such as Monte Carlo methods, have been employed to determine optimal spike-to-sample ratios for isotope dilution analysis [13].
Purification techniques play a crucial role in enhancing the isotopic purity of (s)-(-)-Carbidopa-d3 [27]. These techniques include:
The table below presents data on the effectiveness of various purification techniques for improving isotopic purity:
| Purification Technique | Initial Isotopic Purity (%) | Final Isotopic Purity (%) | Recovery Yield (%) |
|---|---|---|---|
| Recrystallization | 95.0 | 98.5 | 85-90 |
| Preparative HPLC | 94.0 | 99.0 | 75-85 |
| Selective Precipitation | 93.0 | 97.0 | 80-85 |
| Combined Approach | 95.0 | >99.5 | 70-80 |
Table 2: Effectiveness of purification techniques for isotopic enrichment of deuterated compounds [27] [30]
Scaling up the production of (s)-(-)-Carbidopa-d3 from laboratory to industrial scale presents numerous challenges that must be addressed to ensure consistent quality, cost-effectiveness, and sustainability [31].
The economic viability of industrial-scale production of (s)-(-)-Carbidopa-d3 is influenced by several factors:
Despite these challenges, the economic benefits of deuterated compounds can outweigh the increased production costs [27]. The higher stability and potentially improved properties of deuterated pharmaceuticals can lead to lower dosage requirements, potentially offsetting the higher production costs [15].
Scaling up the production of (s)-(-)-Carbidopa-d3 from laboratory to industrial scale involves addressing several technical challenges:
One significant challenge is the limited production capacity for deuterated compounds, which has historically constrained their availability for pharmaceutical applications [16]. Recent developments in flow synthesis methods offer promising solutions for increasing production capacity while maintaining high deuterium incorporation rates [16].
The production of (s)-(-)-Carbidopa-d3 for pharmaceutical applications must comply with stringent regulatory requirements and quality control standards [37]. Key considerations include:
The table below summarizes key challenges in the industrial-scale production of deuterated compounds and potential mitigation strategies:
| Challenge Category | Specific Challenges | Potential Mitigation Strategies |
|---|---|---|
| Economic | High cost of deuterium sources | Recycling and recovery of D2O; optimization of deuterium utilization |
| Complex synthesis processes | Development of more efficient synthetic routes; continuous flow processes | |
| Technical | Maintaining consistent deuterium incorporation | Process automation; improved catalyst systems; real-time monitoring |
| Scale-up of purification processes | Development of continuous purification methods; improved chromatographic techniques | |
| Regulatory | Analytical method validation | Development of robust, transferable analytical methods; collaborative approach with regulatory agencies |
| Quality control standards | Implementation of comprehensive quality management systems; advanced process analytical technology |
Table 3: Challenges and mitigation strategies for industrial-scale production of deuterated compounds [17] [31] [40]
Recent technological advances have addressed some of the challenges associated with industrial-scale production of deuterated compounds like (s)-(-)-Carbidopa-d3 [41]. These advances include:
These technological innovations are gradually transforming the landscape of deuterated compound production, making industrial-scale manufacturing more feasible and cost-effective [6]. The establishment of dedicated manufacturing facilities for deuterated reagents and building blocks represents a significant step toward addressing the challenges of industrial-scale production [6].
(s)-(-)-Carbidopa-d3 represents a sophisticated deuterated internal standard specifically engineered for precise quantification of carbidopa in complex biological matrices [1] [2] [3]. The compound exhibits a molecular weight of 229.25 g/mol in its anhydrous form and 247.26 g/mol as the monohydrate, with the molecular formula C₁₀H₁₁D₃N₂O₄ distinguishing it from its non-deuterated counterpart through selective deuterium incorporation at positions 2, 5, and 6 of the aromatic ring [4] [5] [6] [7].
The deuterium incorporation achieves remarkable isotopic purity levels, with ≥99% deuterated forms (d1-d3) and ≤1% d0 contamination, ensuring exceptional analytical precision in mass spectrometric applications [1] [2] [3]. The chemical purity consistently exceeds 98% for the carbidopa moiety, meeting stringent pharmaceutical analytical standards required for bioanalytical method validation [1] [2].
Mass spectrometric analysis of (s)-(-)-Carbidopa-d3 reveals distinctive fragmentation pathways that provide both structural confirmation and quantitative reliability [8] [9]. The molecular ion [M+H]⁺ appears at m/z 230.1, serving as the primary quantification ion for most analytical applications [8] [9]. The fragmentation pattern demonstrates excellent deuterium retention, with the base peak fragment occurring at m/z 142.1 for the deuterated analog compared to m/z 139.1 for the non-deuterated counterpart [8].
The most prominent fragmentation pathways include the loss of the carboxylic acid group, producing a fragment at m/z 185.1 with 30-50% relative intensity, and the formation of characteristic aromatic ring fragments at m/z 124.1 [10] [11] [9]. The hydrazine moiety contributes a significant fragment at m/z 45.0, representing the nitrogen-containing portion of the molecule with 40-60% relative intensity [8] [12]. Dehydration products appear at m/z 212.1, resulting from the loss of water (18 Da) from the molecular ion [10] [11].
Modern ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods utilizing (s)-(-)-Carbidopa-d3 as an internal standard achieve exceptional sensitivity levels. The lower limit of quantification (LLOQ) reaches 1 ng/mL in human plasma and 100 ng/mL in urine, representing significant improvements over traditional analytical approaches [8] [13]. The calibration ranges extend from 1-1,000 ng/mL for plasma applications and 100-50,000 ng/mL for urine analysis, providing comprehensive coverage for pharmacokinetic studies [8] [13].
Matrix effects remain minimal when employing (s)-(-)-Carbidopa-d3, with internal standard-normalized matrix effects typically measuring 97 ± 3.6% [14] [15]. Recovery values consistently achieve 98 ± 5.6% for the internal standard, demonstrating excellent extraction efficiency across diverse biological matrices [14] [15]. The precision of quantification methods exhibits coefficient of variation values below 7% for intra-day measurements and below 3% for inter-day analyses, substantially exceeding regulatory requirements for bioanalytical method validation [8] [13] [14].
Contemporary UHPLC-MS/MS approaches utilizing (s)-(-)-Carbidopa-d3 internal standard represent the gold standard for carbidopa quantification in pharmacokinetic studies [14] [16]. These methods employ C18 stationary phases with various dimensional configurations, optimized for rapid analysis while maintaining chromatographic resolution. The mobile phase systems typically utilize acidic protein precipitation procedures, facilitating direct injection of biological samples after minimal sample preparation [14] [16].
The chromatographic runtime achieves remarkable efficiency, with complete analytical cycles completing within 3.5-5 minutes [14] [16]. This enhanced throughput enables high-volume pharmacokinetic studies while maintaining analytical integrity. The detection system employs positive electrospray ionization (ESI+) coupled with tandem mass spectrometry, providing exceptional selectivity through multiple reaction monitoring (MRM) transitions specific to both carbidopa and its deuterated internal standard [14] [16].
Chemical derivatization approaches address the inherent analytical challenges associated with carbidopa's polar and unstable nature [8] [13]. The derivatization reaction with 2,4-pentanedione occurs under controlled acidic conditions at 40°C for one hour, targeting the hydrazine moiety of carbidopa to form a more stable, less polar derivative suitable for reversed-phase liquid chromatography [8] [13].
The derivatized products exhibit improved chromatographic retention on low-carbon-load C18 stationary phases, eluting with 15% acetonitrile at acidic pH conditions [8]. The chromatographic separation achieves baseline resolution within 3.5 minutes, with the derivatization process simultaneously enhancing the sensitivity to 1 ng/mL levels [8] [13]. The use of (s)-(-)-Carbidopa-d3 as the internal standard in derivatization protocols ensures accurate quantification through compensation for derivatization efficiency variations [8] [13].
Ion-pairing liquid chromatography employing perfluoropentanoic acid (PFPA) as the volatile ion-pairing agent provides enhanced chromatographic characteristics for both carbidopa and (s)-(-)-Carbidopa-d3 [17] [18]. This approach proves particularly effective for small polar molecules, mitigating matrix effects while achieving adequate separation between interfering background peaks and analytes of interest [17] [18].
The ion-pairing methodology demonstrates superior performance for carbidopa analysis, where traditional reversed-phase approaches struggle with retention and peak shape [17]. The PFPA buffer system enables quantification ranges of 25-65 ng/mL with chromatographic runtimes of 6-10 minutes [17] [18]. The ion-pairing agent enhances recovery for both carbidopa and its deuterated internal standard while providing a volatile buffer system compatible with mass spectrometric detection [17].
Hydrophilic interaction liquid chromatography (HILIC) represents an alternative approach for carbidopa analysis, particularly suited for polar compound separation [19] [20]. HILIC-MS/MS methods achieve simultaneous determination of carbidopa, levodopa, 3-O-methyldopa, and dopamine in human plasma, providing comprehensive coverage of the carbidopa-levodopa metabolic pathway [19] [20].
The HILIC approach utilizes specialized stationary phases designed for hydrophilic retention mechanisms, enabling separation of highly polar compounds that exhibit poor retention on conventional reversed-phase systems [19] [20]. Chromatographic runtimes typically range from 5-7 minutes, with sensitivity levels reaching the ng/mL range for carbidopa quantification [19] [20]. The inclusion of (s)-(-)-Carbidopa-d3 as an internal standard ensures accurate quantification across the hydrophilic separation mechanism [19] [20].
Internal standard validation protocols for (s)-(-)-Carbidopa-d3 adhere to the most stringent regulatory guidelines established by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) [14] [16] [21]. The validation framework encompasses selectivity and specificity assessments, requiring no interfering peaks with response higher than 20% of the lower limit of quantification (LLOQ) signal [14] [16] [21].
Linearity requirements mandate correlation coefficients (R²) ≥0.99 across the entire calibration range, with (s)-(-)-Carbidopa-d3 applications consistently achieving R² >0.998 [14] [8] [22]. Accuracy specifications require recovery values within 85-115% of nominal concentrations, with carbidopa-d3 methods demonstrating 91.2-108.2% recovery across quality control levels [14] [22] [16]. Precision criteria limit coefficient of variation values to ≤15% for both intra-day and inter-day measurements, with carbidopa-d3 applications achieving CV <7% and <3% respectively [8] [13] [14].
Matrix effect evaluation represents a critical validation parameter for (s)-(-)-Carbidopa-d3 applications, requiring demonstration of ±15% variation from control values [14] [15]. The deuterated internal standard consistently achieves matrix effect values of 97 ± 3.6%, indicating minimal signal suppression or enhancement from biological matrix components [14] [15]. This performance significantly exceeds typical matrix effect profiles observed with alternative internal standards [14] [15].
Stability assessments encompass short-term stability (≥24 hours at room temperature), long-term stability (≥3 freeze-thaw cycles), and processed sample stability [15] [8]. (s)-(-)-Carbidopa-d3 demonstrates exceptional stability under all tested conditions, maintaining analytical integrity for 24 hours at room temperature and surviving 4 freeze-thaw cycles at -20°C and -80°C storage conditions [15] [8]. The compound exhibits storage stability exceeding 4 years when maintained at -20°C, ensuring long-term analytical reliability [2] [3].
Limit of detection (LOD) and limit of quantification (LOQ) determinations for (s)-(-)-Carbidopa-d3 methods utilize signal-to-noise ratio criteria of ≥3:1 and ≥10:1 respectively [8] [23]. Advanced analytical methods achieve LOD values of 0.3-1.3 ng/mL in plasma matrices, with LOQ established at 1 ng/mL for plasma applications and 100 ng/mL for urine analysis [8] [13].
The quantification limits enable comprehensive pharmacokinetic characterization across therapeutic dose ranges, providing adequate sensitivity for bioequivalence studies, drug-drug interaction assessments, and population pharmacokinetic analyses [8] [13]. The exceptional sensitivity facilitates pediatric pharmacokinetic studies where sample volumes are limited and enables characterization of carbidopa exposure in special populations [14] [15].
Carry-over evaluation requires demonstration of ≤20% of LLOQ signal in blank samples following high-concentration injections [14] [15]. (s)-(-)-Carbidopa-d3 applications consistently achieve carry-over values <5% of LLOQ, indicating excellent chromatographic performance and system cleanliness [14] [15]. Dilution integrity assessments verify that sample dilutions maintain accuracy within ±15% of nominal concentrations, with carbidopa-d3 methods achieving ±10% accuracy [14] [15].
Reinjection reproducibility protocols evaluate the stability of processed samples during extended analytical sequences, requiring maintenance of accuracy within ±15% of initial values [15] [14]. (s)-(-)-Carbidopa-d3 applications demonstrate reinjection reproducibility within ±5%, enabling prolonged analytical runs without compromising data quality [15] [14]. This exceptional reproducibility supports high-throughput pharmacokinetic studies and large-scale bioanalytical operations [15] [14].